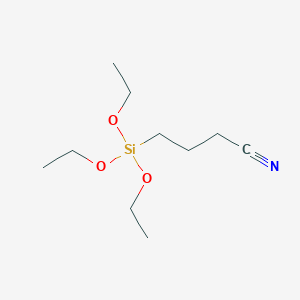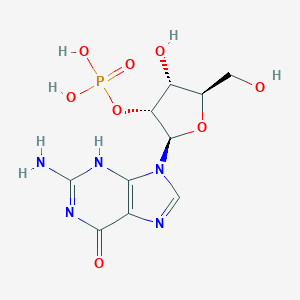
1-フェニル-3-(2-チアゾリル)-2-チオ尿素
説明
A dopamine-beta-hydroxylase inhibitor.
科学的研究の応用
抗酸化活性
“1-フェニル-3-(2-チアゾリル)-2-チオ尿素”を含むチアゾール誘導体は、抗酸化物質として作用することが判明している . 抗酸化物質は、環境やその他のストレスに対する反応として身体が生成する不安定な分子であるフリーラジカルによって引き起こされる細胞への損傷を予防または遅らせることができる物質です。
鎮痛活性
チアゾール化合物は、鎮痛作用を持つことが報告されている . つまり、これらは痛み止め薬の開発に使用できるということです。
抗炎症活性
これらの化合物は、抗炎症効果も示す . これは、関節炎などの炎症を特徴とする疾患の治療に潜在的に役立つことを意味します。
抗菌活性
チアゾール誘導体は、抗菌作用を持つことが判明している . これは、新しい抗生物質の開発に使用できることを示唆しています。
抗ウイルス活性
“1-フェニル-3-(2-チアゾリル)-2-チオ尿素”は、ヒトにおけるライノウイルス44チャレンジに対して評価されている . その結果は、それが鼻におけるウイルスの複製を減少させ、血清抗体反応を低下させる可能性があることを示唆している .
抗腫瘍および細胞毒性
チアゾール誘導体は、抗腫瘍および細胞毒性を持つことが報告されている . これは、新しいがん治療薬の開発に使用できることを示唆しています。
神経保護活性
チアゾール化合物は、神経保護効果を持つことが判明している . これは、アルツハイマー病やパーキンソン病などの神経変性疾患の治療に潜在的に使用できることを意味します。
凍結保護における用途
“1-フェニル-3-(2-チアゾリル)-2-チオ尿素”とそのアナログまたはミメティックは、in vitroでヒトメラノサイトの増殖を促進するため、またはそれらを凍結保護するために使用できる . これは、皮膚科学および化粧品科学における潜在的な用途を示唆しています。
作用機序
Target of Action
1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTU) has been found to have diverse biological targets. It has been used to promote the multiplication of human melanocytes in vitro . Melanocytes are the primary cells responsible for producing melanin, the pigment that gives color to our skin, hair, and eyes. PTU’s role in promoting melanocyte multiplication suggests it may have potential applications in dermatology .
Mode of Action
It is known that ptu and its analogs or mimetics interact with melanocytes to promote their multiplication . This interaction likely involves the modulation of cellular signaling pathways that regulate cell proliferation.
Pharmacokinetics
In vitro studies suggest that ptu can be effectively used to promote melanocyte multiplication, indicating that it may have good bioavailability at least in a laboratory setting .
Result of Action
The primary result of PTU’s action is the promotion of melanocyte multiplication in vitro . This suggests that PTU could potentially be used in therapies aimed at increasing melanin production, such as in the treatment of conditions like vitiligo, where there is a loss of skin pigmentation.
Action Environment
The efficacy and stability of PTU can be influenced by various environmental factors. For instance, the concentration of PTU used can affect its ability to promote melanocyte multiplication . Other factors, such as the presence of other compounds or variations in pH, could also potentially influence PTU’s action.
生化学分析
Biochemical Properties
1-Phenyl-3-(2-thiazolyl)-2-thiourea has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used to promote the multiplication of human melanocytes in vitro
Cellular Effects
The effects of 1-Phenyl-3-(2-thiazolyl)-2-thiourea on cells are diverse. It has been reported to promote the multiplication of human melanocytes in vitro . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation
特性
IUPAC Name |
1-phenyl-3-(1,3-thiazol-2-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S2/c14-9(13-10-11-6-7-15-10)12-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZZOZBWAZHCAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164153 | |
| Record name | Phenylthiazolylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14901-16-7 | |
| Record name | 1-Phenyl-3-(2-thiazolyl)-2-thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14901-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylthiazolylthiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014901167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiourea, N-phenyl-N'-2-thiazolyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenylthiazolylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-3-(thiazol-2-yl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLTHIAZOLYLTHIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLB873BH59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















